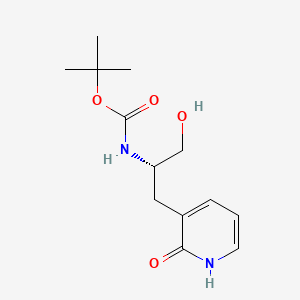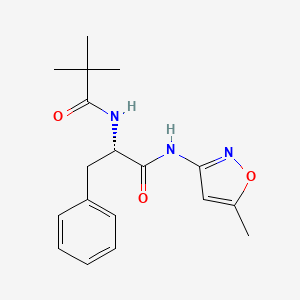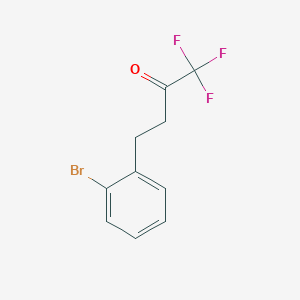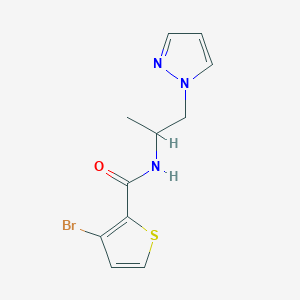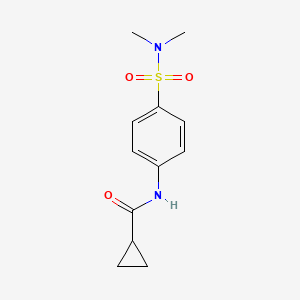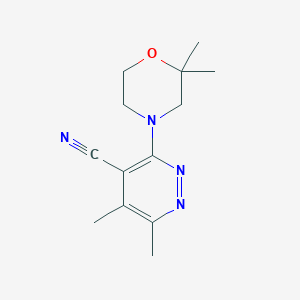
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its unique structure, which includes a morpholino group and multiple methyl substitutions, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the pyridazine intermediate.
Methylation: The final step involves the methylation of the pyridazine ring at specific positions using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for further substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce partially or fully reduced pyridazine derivatives.
科学研究应用
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carboxamide
- 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-methanol
- 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-amine
Uniqueness
Compared to similar compounds, 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile stands out due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. The presence of the morpholino group also enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C13H18N4O |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
3-(2,2-dimethylmorpholin-4-yl)-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H18N4O/c1-9-10(2)15-16-12(11(9)7-14)17-5-6-18-13(3,4)8-17/h5-6,8H2,1-4H3 |
InChI 键 |
OPADDACTNQTBLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NC(=C1C#N)N2CCOC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
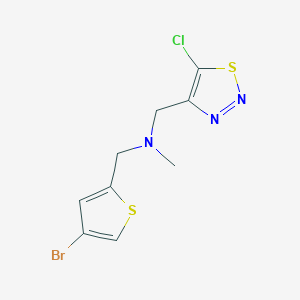
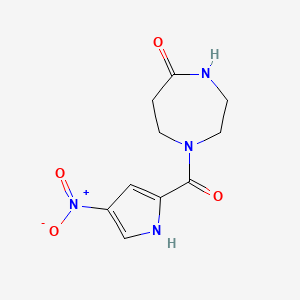
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)

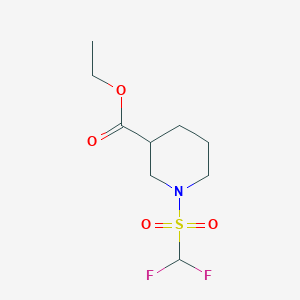
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
